Ethyl 3-Hydroxy-3-(2-thienyl)propanoate

Description

Academic Significance of Chiral β-Hydroxy Esters in Advanced Organic Synthesis

Chiral β-hydroxy esters are a critically important class of compounds in modern organic synthesis. researchgate.netmdpi.comresearchgate.net Their value stems from the versatile reactivity of their two functional groups—the hydroxyl and the ester—which can be manipulated selectively to form a variety of other functionalities. This dual reactivity allows them to serve as key intermediates in the synthesis of a wide array of complex organic molecules. researchgate.netresearchgate.net

The development of stereoselective methods to produce optically pure β-hydroxy esters has been a major focus of academic research. mdpi.comresearchgate.net These methods include asymmetric aldol (B89426) reactions, enantioselective reduction of β-keto esters, and kinetic resolutions. researchgate.net The ability to control the stereochemistry at the hydroxyl-bearing carbon is crucial, as the biological activity of the final target molecules often depends on their specific three-dimensional arrangement.

These chiral building blocks are precursors to a diverse range of valuable compounds, including:

β-Lactams: Core structures of many antibiotic drugs. mdpi.comresearchgate.net

Pheromones and Carotenoids: Biologically active natural products. mdpi.comresearchgate.net

Pharmaceuticals: Including norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, which are important in the treatment of depression. researchgate.netmdpi.com For example, enantiomerically pure intermediates are key for synthesizing drugs like fluoxetine (B1211875) and tomoxetine. mdpi.comresearchgate.net

The strategic importance of chiral β-hydroxy esters is underscored by their frequent application in the total synthesis of natural products and medicinally relevant compounds. rsc.org

Role of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate as a Key Chiral Precursor in Complex Molecule Construction

This compound, with its characteristic β-hydroxy ester framework and a thiophene (B33073) ring, is a specialized example of these valuable chiral precursors. The thiophene ring is a common heterocycle in medicinal chemistry, known to be a bioisostere for the phenyl ring and is present in numerous pharmaceuticals. The combination of the chiral β-hydroxy ester and the thiophene moiety makes this compound a particularly attractive starting material for the synthesis of novel therapeutic agents.

The synthetic utility of this compound lies in the ability to further elaborate its structure. The hydroxyl group can be used to introduce new functionalities or to direct the stereochemical outcome of subsequent reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives.

While specific, large-scale applications of this compound are not extensively documented in widely available literature, its structural motifs are found in various research contexts. The principles of asymmetric synthesis suggest its utility in constructing complex molecules where the thiophene ring and the chiral hydroxyl group are essential for the target's structure and function.

Below is a representative table illustrating the kind of data generated in the asymmetric synthesis of chiral β-hydroxy esters, which would be relevant for the synthesis of enantiomerically enriched this compound.

| Catalyst/Method | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ethyl 3-oxo-3-(2-thienyl)propanoate | 95 | 98 |

| Aldol Reaction | Thiophene-2-carboxaldehyde + Ethyl Acetate (B1210297) | 85 | 92 |

| Enzymatic Resolution | Racemic this compound | 48 (for S-enantiomer) | >99 |

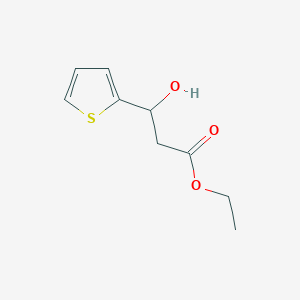

Structure

3D Structure

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C9H12O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7,10H,2,6H2,1H3 |

InChI Key |

DWGLMTZYPUURJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CS1)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Hydroxy 3 2 Thienyl Propanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for producing single-enantiomer pharmaceuticals, as different enantiomers of a drug can have vastly different pharmacological effects. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has become a preferred method for the asymmetric reduction of prochiral ketones to chiral alcohols, such as Ethyl 3-Hydroxy-3-(2-thienyl)propanoate.

The stereoselective bioreduction of the prochiral ketone, Ethyl 3-oxo-3-(2-thienyl)propanoate, is a highly effective route to obtaining enantiomerically pure (S)- or (R)-Ethyl 3-Hydroxy-3-(2-thienyl)propanoate. jmb.or.krnih.gov This transformation is typically catalyzed by oxidoreductase enzymes, particularly ketoreductases (KREDs) and short-chain dehydrogenases/reductases (SDRs), which utilize nicotinamide (B372718) cofactors like NADPH or NADH as a source of hydrides. jmb.or.krsci-hub.se

A vast array of microorganisms has been screened to identify novel enzymes with high activity and stereoselectivity for the reduction of β-keto esters. researchgate.net This bio-prospecting approach has successfully identified several highly efficient ketoreductases from diverse microbial genera.

Chryseobacterium sp. : Genome mining of Chryseobacterium sp. CA49 has led to the discovery of multiple ketoreductases. researchgate.netbates.edu One notable enzyme, ChKRED12, a putative 3-oxoacyl-acyl-carrier-protein reductase, demonstrates excellent stereoselectivity in the NADPH-dependent reduction of Ethyl 3-oxo-3-(2-thienyl)propanoate to produce the (S)-enantiomer, (S)-Ethyl 3-Hydroxy-3-(2-thienyl)propanoate, with over 99% enantiomeric excess (ee). nih.govresearchgate.netbates.edukoreascience.krkoreascience.kr Another enzyme from the same organism, ChKRED20, has also been identified and engineered for the reduction of various aryl ketoesters. sci-hub.seresearchgate.net

Rhodosporidium toruloides : The yeast Rhodosporidium toruloides is another source of valuable carbonyl reductases. researchgate.netunipi.it For instance, the carbonyl reductase RtSCR9 has been utilized in the asymmetric reduction of related substrates, demonstrating the potential of this organism as a reservoir for potent biocatalysts. researchgate.net

Exiguobacterium sp. : While various enzymes have been isolated from species of Exiguobacterium for other biocatalytic applications, specific research detailing their use in the synthesis of this compound is not extensively documented in the reviewed literature.

The table below summarizes the performance of select enzymes in the synthesis of enantiopure this compound.

| Enzyme | Microbial Source | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|---|

| ChKRED12 | Chryseobacterium sp. CA49 | Ethyl 3-oxo-3-(2-thienyl)propanoate | (S)-Ethyl 3-Hydroxy-3-(2-thienyl)propanoate | >99% | Complete | nih.govresearchgate.netbates.edu |

| RtSCR9 | Rhodosporidium toruloides | N,N-dimethyl-3-keto-3-(2-thienyl)-1-ketopropanamine (related substrate) | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | 99.9% | 91.2% | researchgate.net |

While naturally occurring enzymes can be highly effective, their properties (such as substrate scope, activity, stability, and stereoselectivity) are often not optimal for industrial processes. tudelft.nlrsc.org Protein engineering techniques, including rational design and directed evolution, are employed to tailor enzymes for specific applications. nih.govrsc.orgd-nb.info

Biocatalytic Reduction Strategies for Enantiopure this compound

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance and Stereoselectivity

Site-Directed Mutagenesis and Loop Region Alterations for Active Site Optimization

Rational and semi-rational design often involves site-directed mutagenesis to introduce specific amino acid substitutions in the enzyme's active site. nih.govyoutube.com This can alter the size, shape, and hydrophobicity of the substrate-binding pocket, thereby influencing substrate specificity and stereochemical control. researchgate.net For example, mutagenesis studies on ketoreductase domains have shown that mutating key residues can invert the stereochemistry of the resulting alcohol product. nih.gov In the case of ChKRED12, site-directed mutagenesis was used to construct mutants to probe the enzyme's function. researchgate.net Similarly, iterative saturation mutagenesis applied to ChKRED20 successfully reshaped its active cavity, overcoming limitations for bulky aryl ketoesters and dramatically increasing its catalytic efficiency. sci-hub.se Molecular dynamics simulations can assist in identifying key residues and understanding how mutations lead to improved catalytic activity and stereoselectivity. nih.govrsc.org

Construction of Enzyme Fusion Proteins for Integrated Catalysis and Cofactor Regeneration

The high cost of nicotinamide cofactors (NADPH/NADH) necessitates an efficient in situ regeneration system for large-scale biocatalytic reductions. d-nb.infonih.gov A common strategy is to use a secondary, sacrificial substrate and a corresponding dehydrogenase. nih.gov For instance, glucose and glucose dehydrogenase (GDH) are frequently used to regenerate NADPH from NADP+. nih.govresearchgate.net To improve the efficiency of this process, the primary ketoreductase can be physically fused to the cofactor-regenerating enzyme. frontiersin.org This construction of a fusion protein creates a multifunctional biocatalyst where the proximity of the active sites facilitates efficient channeling of the cofactor, potentially leading to higher reaction rates and stability. d-nb.infonih.govnih.gov Studies have demonstrated successful enhancement of asymmetric reduction by fusing a carbonyl reductase and a glucose dehydrogenase into a single polypeptide chain. jmb.or.kr

Beyond enzyme improvement, optimizing the reaction conditions is critical for achieving high productivity and product quality. blazingprojects.com Key parameters include substrate concentration, catalyst loading, temperature, pH, and the efficiency of the cofactor regeneration system. High substrate loading is desirable from an industrial perspective to maximize space-time yield, but it can also lead to substrate inhibition of the enzyme. researchgate.net

For the synthesis of (S)-Ethyl 3-Hydroxy-3-(2-thienyl)propanoate using ChKRED12, a highly efficient system has been developed. nih.govresearchgate.netbates.edukoreascience.kr By coupling the primary reaction with a GDH-based cofactor recycling system, complete conversion of a high substrate load (100 g/L) of Ethyl 3-oxo-3-(2-thienyl)propanoate was achieved within 12 hours. nih.govresearchgate.netbates.edukoreascience.kr The final product was obtained with excellent optical purity (>99% ee), demonstrating the remarkable potential of this optimized biocatalytic process for industrial application. nih.govresearchgate.netbates.edukoreascience.kr

The table below details the optimized bioreaction parameters for the ChKRED12-catalyzed synthesis.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Enzyme | ChKRED12 from Chryseobacterium sp. CA49 | nih.govresearchgate.net |

| Substrate | Ethyl 3-oxo-3-(2-thienyl)propanoate | nih.govresearchgate.net |

| Substrate Concentration | 100 g/L | nih.govresearchgate.net |

| Cofactor Regeneration System | Coupled with Glucose Dehydrogenase (GDH) | nih.govresearchgate.net |

| Reaction Time | 12 hours | nih.govresearchgate.net |

| Resulting Conversion | Complete (>99%) | nih.govresearchgate.net |

| Product Enantiomeric Excess (ee) | >99% | nih.govresearchgate.net |

Bioreaction System Optimization for High Substrate Conversion and Enantiomeric Excess

Cofactor Regeneration Systems (e.g., Glucose/Glucose Dehydrogenase, Isopropanol)

The enzymatic synthesis of enantiomerically pure ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate ((S)-HEES) from its prochiral precursor, ethyl 3-oxo-3-(2-thienyl)propanoate (KEES), is heavily reliant on nicotinamide cofactors, typically NADPH. nih.govjmb.or.kr Due to the high cost of these cofactors, their use in stoichiometric amounts is economically unfeasible for large-scale synthesis. researchgate.netillinois.edu Consequently, the development of efficient in situ cofactor regeneration systems is crucial. researchgate.netnih.gov

A widely employed and highly effective method is the "coupled-enzyme" approach, which utilizes a secondary enzyme and a sacrificial substrate to regenerate the cofactor. acs.org In the synthesis of (S)-HEES, the stereoselective reduction of KEES is catalyzed by a ketoreductase, such as ChKRED12 from Chryseobacterium sp. CA49, which requires NADPH. nih.govresearchgate.net This is commonly paired with a glucose dehydrogenase (GDH) enzyme. nih.govacs.org The GDH oxidizes glucose, an inexpensive and readily available substrate, to gluconolactone, concomitantly reducing NADP+ back to NADPH. nih.gov This cyclic process allows a small, catalytic amount of the cofactor to be used for the conversion of a large amount of substrate. researchgate.net

Studies have demonstrated that coupling the ChKRED12-catalyzed reduction with a glucose dehydrogenase recycling system enables the complete conversion of high concentrations of KEES (up to 100 g/L) within 12 hours, yielding the enantiopure (S)-HEES product with greater than 99% enantiomeric excess (ee). nih.govjmb.or.krresearchgate.net

Another common strategy is the "coupled-substrate" approach, where a single dehydrogenase enzyme catalyzes both the reduction of the target substrate and the oxidation of a sacrificial co-substrate, such as isopropanol (B130326). acs.org The oxidation of isopropanol to acetone (B3395972) regenerates the necessary NADPH for the primary reduction reaction. acs.org While simpler, this method can be limited by thermodynamic equilibrium, often requiring a large excess of the co-substrate to drive the reaction to completion, and the presence of organic co-solvents can sometimes inactivate the enzyme. acs.org

Table 1: Comparison of Cofactor Regeneration Systems

| Regeneration System | Key Components | Advantages | Disadvantages | Reference |

| Glucose/Glucose Dehydrogenase | Ketoreductase (e.g., ChKRED12), GDH, Glucose, Catalytic NADP+ | High conversion, Favorable thermodynamics, Innocuous co-substrate | Requires a second enzyme | nih.govjmb.or.kr |

| Isopropanol | A single dehydrogenase, Isopropanol, Catalytic NADP+ | Simpler (one enzyme), Inexpensive co-substrate | Limited by thermodynamic equilibrium, Requires large excess of co-substrate, Potential for enzyme inactivation | acs.org |

Biphasic Reaction Systems for Improved Substrate Solubility and Product Isolation

Biocatalytic reductions are often performed in aqueous media to ensure enzyme stability and activity. However, many organic substrates, including ethyl 3-oxo-3-(2-thienyl)propanoate, have limited water solubility. researchgate.net Furthermore, high concentrations of either the substrate or the product can lead to enzyme inhibition or inactivation. acs.org To overcome these challenges, aqueous-organic biphasic reaction systems are employed. researchgate.net

In a biphasic system, the enzyme and the water-soluble cofactor are contained within the aqueous phase, while the substrate is dissolved at high concentration in an immiscible organic solvent. researchgate.net The reaction occurs at the interface between the two phases, or in the aqueous phase as a small amount of substrate partitions into it. The product, being organic-soluble, diffuses back into the organic phase. This setup offers several advantages:

It serves as a reservoir for the substrate, preventing high concentrations in the aqueous phase that could inhibit the enzyme.

It facilitates product removal from the enzyme's vicinity, reducing product inhibition.

It simplifies downstream processing, as the product is already separated from the aqueous-phase components (enzyme, cofactor).

While this strategy is widely applied in biocatalysis, attempts to reduce certain ketones in two-phase systems with solvents like n-butyl acetate (B1210297) or MTBE have sometimes been unsuccessful, necessitating the use of co-solvents like ethanol (B145695) in a single aqueous phase to solubilize the substrate. acs.org The selection of a water-immiscible, non-denaturing organic solvent is critical for the success of a biphasic system.

Dynamic Kinetic Resolution Approaches for Enantiomerically Pure Products

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic starting material with in situ racemization of the less reactive enantiomer. This allows for the theoretical conversion of 100% of the starting racemate into a single, enantiomerically pure product, overcoming the 50% yield limitation of traditional kinetic resolution.

In the context of producing chiral β-hydroxy esters, DKR often involves a dual-catalyst system: an enzyme (typically a lipase) for the stereoselective acylation or hydrolysis step, and a metal complex (often based on ruthenium) to catalyze the racemization of the starting alcohol. For a successful DKR, the rate of racemization must be comparable to or faster than the rate of the slower enzymatic reaction.

While the synthesis of this compound typically proceeds via the stereoselective reduction of a prochiral ketone rather than the resolution of a racemic alcohol, the underlying principle of achieving a high yield of a single enantiomer is the same. The highly efficient and stereoselective reduction of ethyl 3-oxo-3-(2-thienyl)propanoate catalyzed by enzymes like ChKRED12 achieves this outcome, producing (S)-HEES with >99% ee and near-quantitative conversion. jmb.or.krresearchgate.net This process effectively functions as a dynamic resolution of the prochiral ketone, where the two enantiotopic faces are distinguished by the enzyme, leading directly to an enantiopure product.

Organocatalytic Approaches to Chiral β-Hydroxy Esters

Organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has emerged as a key methodology for asymmetric synthesis. For the preparation of chiral β-hydroxy esters, the asymmetric aldol (B89426) reaction is a cornerstone.

One relevant approach is the direct catalytic asymmetric aldol-type reaction between an aldehyde and ethyl diazoacetate. nih.gov Research has shown that chiral complexes, such as those formed from BINOL derivatives and zirconium tetra-tert-butoxide, can catalyze the condensation of aldehydes with ethyl diazoacetate to yield β-hydroxy α-diazo carbonyl compounds with moderate to good enantioselectivities. nih.gov These diazo compounds can then be converted to the corresponding β-hydroxy esters. Applying this strategy, 2-thiophenecarboxaldehyde could serve as the aldehyde component, reacting with ethyl diazoacetate in the presence of a suitable chiral organocatalyst to generate a precursor for this compound.

Another mild and high-yielding method involves the O-silylative aldol reaction between aldehydes and ethyl diazoacetate, catalyzed by a combination of a carboxylate salt (like tetramethylammonium (B1211777) pivalate) and N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov This reaction proceeds rapidly at room temperature to afford O-silylated aldol products. nih.gov While this specific reported method is not asymmetric, it establishes a mild catalytic protocol that could potentially be rendered enantioselective through the use of chiral catalysts.

Chemoenzymatic Process Development for Stereoselective Preparations

The development of a robust chemoenzymatic process for producing (S)-HEES has focused on the stereoselective bioreduction of the precursor KEES. jmb.or.kr The process hinges on the use of a highly selective ketoreductase, ChKRED12, which exhibits excellent stereoselectivity (>99% ee) for the desired (S)-enantiomer. jmb.or.krresearchgate.net

Key aspects of the process development include:

Biocatalyst Selection: Screening and identifying a suitable enzyme with high activity and stereoselectivity, such as ChKRED12. jmb.or.kr

Cofactor Regeneration: Implementing an efficient cofactor recycling system, like the glucose/glucose dehydrogenase system, to make the process economically viable. jmb.or.kr

Optimization of Reaction Conditions: Fine-tuning parameters such as pH, temperature, and buffer composition to maximize enzyme activity and stability.

Substrate Loading: Increasing the substrate concentration to improve process intensity and space-time yield. The ChKRED12 system has been shown to be effective even at high substrate loadings of 100 g/L KEES, achieving complete conversion. jmb.or.krresearchgate.net

The successful integration of these elements has led to a highly efficient process. For instance, using ChKRED12 coupled with glucose dehydrogenase, 100 g/L of KEES can be fully converted to (S)-HEES (>99% ee) in 12 hours. jmb.or.krresearchgate.net Further protein engineering of the reductase has led to mutants with enhanced thermostability, allowing for complete conversion in just 8 hours and achieving a space-time yield of 289 g/L/d. researchgate.net

Table 2: Performance of ChKRED12 in (S)-HEES Synthesis

| Substrate Conc. (g/L) | Reaction Time (h) | Conversion | Enantiomeric Excess (ee) | Reference |

| 25 | 2 | Complete | >99% | jmb.or.kr |

| 50 | 5 | Complete | >99% | jmb.or.kr |

| 100 | 12 | Complete | >99% | jmb.or.kr |

| 100 (with mutant M7234) | 8 | Complete | >99% | researchgate.net |

Chemical Synthesis Routes for Related Thienyl Propanoate Structures (e.g., Substituted Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates)

While the primary focus is often on this compound, synthetic routes to related structural isomers have also been developed. An approach to synthesize substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates has been established. This method is based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. The reaction proceeds regioselectively, involving the ester group rather than the nitrile group. This contrasts with similar reactions where malononitrile (B47326) or cyanacetamide are used as the active methylene (B1212753) compound.

Stereochemical Analysis and Control

Advanced Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)

The quantitative analysis of enantiomers, and thus the determination of enantiomeric excess (e.e.), is crucial in the production of single-enantiomer compounds. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

While specific, detailed chromatographic conditions for Ethyl 3-Hydroxy-3-(2-thienyl)propanoate are not extensively published in readily available literature, the enantiomeric separation of analogous compounds, such as ethyl 3-hydroxy-3-phenylpropanoate, has been successfully achieved. These methods often employ polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, which are known for their broad applicability in resolving a wide range of racemates.

For a hypothetical, yet typical, chiral HPLC method for this compound, the following parameters might be employed:

| Parameter | Example Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

In such a system, the two enantiomers of this compound would exhibit distinct retention times, allowing for their individual quantification. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers using the formula:

e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

The selection of the appropriate CSP and mobile phase is critical and often requires empirical screening to achieve optimal separation. Factors such as the nature of the chiral selector, the type and ratio of solvents in the mobile phase, and the column temperature all play a significant role in the resolution of the enantiomers.

Mechanistic Investigations into Stereoselectivity in Enzyme-Catalyzed Reactions (e.g., Application of Prelog's Rule)

The stereoselective synthesis of Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate is often accomplished through the enzymatic reduction of the prochiral ketone, ethyl 3-oxo-3-(2-thienyl)propanoate. researchgate.net Ketoreductases, a class of enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family, are frequently employed for this transformation, often exhibiting high enantioselectivity. researchgate.net

The stereochemical outcome of these enzymatic reductions can often be predicted by applying Prelog's rule . This empirical rule provides a model for the orientation of a ketone substrate within the enzyme's active site. The rule considers the relative steric bulk of the two substituents attached to the carbonyl carbon. The enzyme is conceptualized as having a large binding pocket and a small binding pocket. To minimize steric hindrance, the substrate orients itself such that the larger substituent (L) occupies the large pocket and the smaller substituent (S) occupies the small pocket.

In the case of ethyl 3-oxo-3-(2-thienyl)propanoate, the two substituents on the carbonyl carbon are the 2-thienyl group and the -CH₂COOEt group. The 2-thienyl group is sterically larger than the ethyl ester group. According to Prelog's rule, for the enzyme to deliver a hydride ion (from a cofactor like NADPH) to the re-face of the carbonyl, the 2-thienyl group (L) would orient into the large binding pocket and the ethyl ester group (S) into the small pocket. This specific hydride attack results in the formation of the (S)-enantiomer of this compound.

Conversely, an "anti-Prelog" reduction would involve the delivery of the hydride to the si-face of the carbonyl, yielding the (R)-enantiomer. Many ketoreductases have been identified and engineered to exhibit either Prelog or anti-Prelog selectivity, allowing for the targeted synthesis of the desired enantiomer.

Mechanistic studies have shown that the high stereoselectivity of these enzymes is a result of a precisely organized active site that rigidly holds the substrate in a specific orientation relative to the nicotinamide (B372718) cofactor (NADH or NADPH). This precise positioning ensures that the hydride transfer occurs to one face of the carbonyl exclusively, leading to the formation of a single enantiomer with high enantiomeric excess, often exceeding 99%. researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of Ethyl 3-Hydroxy-3-(2-thienyl)propanoate. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. The ethyl ester group is readily identified by a characteristic quartet signal for the methylene (B1212753) (-CH₂) protons and a triplet signal for the methyl (-CH₃) protons. The protons on the propanoate backbone and the thiophene (B33073) ring exhibit distinct signals whose positions and splitting patterns are dictated by neighboring atoms.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Thienyl Protons | ~6.9-7.4 | Multiplet (m) | The three protons on the thiophene ring will appear as distinct signals, with their exact shifts and couplings depending on their position relative to the sulfur atom and the substituent. |

| CH-OH | ~5.1-5.3 | Doublet of doublets (dd) | The proton on the carbon bearing the hydroxyl and thienyl groups. It is coupled to the two adjacent methylene protons. |

| CH₂-CO | ~2.7-2.9 | Doublet (d) | The two protons on the carbon adjacent to the ester carbonyl group. They are coupled to the methine proton (CH-OH). |

| O-CH₂-CH₃ | ~4.1-4.2 | Quartet (q) | Methylene protons of the ethyl ester group, coupled to the adjacent methyl protons. |

| OH | Variable | Singlet (s, broad) | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It may exchange with deuterium (B1214612) in D₂O. |

| O-CH₂-CH₃ | ~1.2-1.3 | Triplet (t) | Methyl protons of the ethyl ester group, coupled to the adjacent methylene protons. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The positions of the signals indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). The carbonyl carbon of the ester group is typically found far downfield. The carbons of the thiophene ring appear in the aromatic region, while the carbons of the ethyl group and the propanoate chain are observed in the upfield aliphatic region. libretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170-173 |

| Thienyl C (quaternary) | ~145-148 |

| Thienyl CH | ~123-128 |

| CH-OH | ~68-72 |

| O-CH₂-CH₃ | ~60-62 |

| CH₂-CO | ~42-45 |

| O-CH₂-CH₃ | ~13-15 |

Mass Spectrometry (MS) Techniques (e.g., CI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The calculated molecular weight of this compound (C₉H₁₂O₃S) is approximately 200.26 g/mol . In mass spectrometry, the molecule will ionize to form a molecular ion (M⁺). The analysis of the fragmentation pattern of this molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would include:

Loss of an ethoxy group (-•OCH₂CH₃): Resulting in a fragment with an m/z characteristic of the acylium ion.

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion [M-18]⁺.

Cleavage adjacent to the hydroxyl group: This can lead to the formation of a stable thienyl-substituted cation.

McLafferty rearrangement: If sterically feasible, this rearrangement can occur in the ester moiety.

A characteristic fragment in the mass spectra of related 3-hydroxy fatty acid esters is a base peak at m/z 103, which is indicative of the β-hydroxy group in the carbonyl system. researchgate.net

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺ | Molecular Ion | ~200 |

| [M - H₂O]⁺ | Loss of water | ~182 |

| [M - •OC₂H₅]⁺ | Loss of ethoxy radical | ~155 |

| [C₅H₅OS]⁺ | Thienyl-carbonyl fragment | ~113 |

| [C₄H₅S]⁺ | Thienyl-methyl fragment | ~97 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would be a strong, broad absorption band for the hydroxyl (-OH) group stretch and a sharp, strong absorption for the ester carbonyl (C=O) group stretch. The C-O bonds of the ester and the alcohol will also show distinct stretching vibrations. The thiophene ring will contribute to absorptions in the aromatic C-H and C=C stretching regions, as well as characteristic ring vibrations. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretch | 3500 - 3200 | Strong, Broad |

| C-H (Thiophene) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |

| C=C (Thiophene) | Stretch | 1600 - 1475 | Medium-Weak |

| C-O (Ester/Alcohol) | Stretch | 1300 - 1000 | Strong |

X-ray Diffraction Studies for Solid-State Conformation and Absolute Configuration Determination (if applicable to derivatives/analogues)

A relevant analogue is (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. nih.gov This compound shares the critical 3-hydroxy-3-(2-thienyl)propyl backbone. Its crystal structure reveals key conformational features and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would also be expected to be a dominant feature in the crystal packing of this compound. nih.gov Such studies are crucial for understanding how these molecules arrange themselves in the solid state, which can influence their physical properties. nih.govresearchgate.net

| Parameter | Data from Analogue: (1S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol nih.gov |

| Crystal System | Triclinic |

| Space Group | P -1 |

| a (Å) | 6.0670 |

| b (Å) | 7.6467 |

| c (Å) | 11.678 |

| α (°) | 96.004 |

| β (°) | 104.036 |

| γ (°) | 105.835 |

Synthetic Transformations and Derivatization Chemistry of Ethyl 3 Hydroxy 3 2 Thienyl Propanoate

Reactions Involving the Secondary Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The secondary hydroxyl group on the β-carbon of ethyl 3-hydroxy-3-(2-thienyl)propanoate is a key site for chemical modification.

Oxidation:

The secondary alcohol can be readily oxidized to the corresponding ketone, ethyl 3-oxo-3-(2-thienyl)propanoate. libretexts.orgbyjus.com This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. byjus.comorganic-chemistry.org Common reagents for this purpose include chromium-based oxidants such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.org Milder, more selective oxidizing agents like Dess-Martin periodinane or a Swern oxidation protocol can also be employed to achieve this conversion efficiently, often under milder conditions and with fewer side reactions. libretexts.org

Etherification:

The hydroxyl group can be converted into an ether linkage through several methods. The Williamson ether synthesis provides a classic and versatile route, involving the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. masterorganicchemistry.comwikipedia.orgbyjus.com This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether. masterorganicchemistry.comwikipedia.orgbyjus.com

Alternatively, acid-catalyzed etherification can be employed, particularly for the synthesis of symmetrical ethers, though it is less common for producing unsymmetrical ethers due to the potential for mixture of products. masterorganicchemistry.comwikipedia.org In this method, the alcohol is treated with a strong acid, such as sulfuric acid, which protonates the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com A second molecule of the alcohol can then act as a nucleophile to displace the water molecule. masterorganicchemistry.com

Esterification:

The secondary hydroxyl group can undergo esterification to form a new ester functionality. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method for this transformation. scienceinfo.comvnaya.combritannica.com The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed. scienceinfo.commasterorganicchemistry.com Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used in the presence of a base (e.g., pyridine) to achieve a more rapid and often irreversible esterification.

Table 1: Summary of Reactions at the Secondary Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | CrO₃/H₂SO₄ (Jones Reagent), PCC, Dess-Martin periodinane, Swern Oxidation | Ketone |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-X) | Ether |

| Etherification (Acid-catalyzed) | Strong acid (e.g., H₂SO₄), another alcohol molecule | Ether |

| Esterification (Fischer) | Carboxylic acid (R'-COOH), strong acid catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acyl chloride (R'-COCl) or Acid anhydride (B1165640) ((R'CO)₂O), base (e.g., pyridine) | Ester |

Transformations at the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester group is another key site for synthetic modifications, allowing for the unmasking of the carboxylic acid or conversion to other functional groups.

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-3-(2-thienyl)propanoic acid. This can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.orgwikipedia.org Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.orglibretexts.org

Base-promoted hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orglibretexts.org This reaction yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. wikipedia.orglibretexts.org

Transesterification:

The ethyl group of the ester can be exchanged for a different alkyl group through transesterification. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base. wikipedia.orgbyjus.com In an acid-catalyzed transesterification, the ester is treated with a different alcohol in the presence of a strong acid. masterorganicchemistry.com To favor the formation of the new ester, the alcohol reactant is often used in large excess. wikipedia.org In a base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. masterorganicchemistry.com

Amidation:

The ester can be converted to an amide by reaction with ammonia, a primary amine, or a secondary amine. chemistrysteps.commasterorganicchemistry.com This reaction, known as aminolysis, typically requires heating the ester with the amine. masterorganicchemistry.com The process can sometimes be slow due to the relatively poor leaving group ability of the ethoxide ion. chemistrysteps.com The use of a catalyst, such as an alkali metal alkoxide, can facilitate this transformation. google.com

Table 2: Summary of Transformations at the Ester Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Acid-catalyzed) | Excess H₂O, strong acid catalyst (e.g., H₂SO₄) | Carboxylic Acid |

| Hydrolysis (Base-promoted) | Strong base (e.g., NaOH), then acid workup | Carboxylic Acid |

| Transesterification | Different alcohol (R'-OH), acid or base catalyst | New Ester |

| Amidation | Ammonia (NH₃), primary amine (R'-NH₂), or secondary amine (R'₂NH) | Amide |

Chemical Modifications and Functionalizations of the Thienyl Ring

The thiophene (B33073) ring is an aromatic heterocycle and is susceptible to electrophilic aromatic substitution, as well as metalation followed by reaction with an electrophile.

Electrophilic Aromatic Substitution:

The thiophene ring is more reactive towards electrophilic substitution than benzene. The substitution generally occurs preferentially at the C5 position (ortho to the sulfur and meta to the side chain) due to the directing effect of the sulfur atom and the deactivating nature of the side chain at the C2 position. stackexchange.comechemi.com Common electrophilic aromatic substitution reactions that can be performed on the thiophene ring include:

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid, though milder conditions are often necessary to avoid oxidation of the thiophene ring.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid.

Friedel-Crafts Acylation: An acyl group can be introduced onto the thiophene ring using an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). asianpubs.orgtsijournals.comgoogle.com The acylation is expected to occur predominantly at the C5 position. stackexchange.comechemi.com

Metalation and Functionalization:

The thiophene ring can be deprotonated at the C5 position using a strong base, such as n-butyllithium (n-BuLi), in a process known as directed ortho-metalation (in this case, directed by the sulfur atom). uwindsor.cawikipedia.orgbaranlab.org The resulting thienyllithium intermediate is a powerful nucleophile that can react with a wide variety of electrophiles to introduce a diverse range of functional groups at the C5 position. chemicalforums.comreddit.comchempedia.info Examples of electrophiles include:

Alkyl halides (for alkylation)

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form a carboxylic acid)

Isocyanates (to form amides)

Table 3: Summary of Modifications to the Thienyl Ring

| Reaction Type | Reagents | Modification |

|---|---|---|

| Halogenation | NBS, NCS | Introduction of a halogen at C5 |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at C5 |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group at C5 |

| Friedel-Crafts Acylation | R'-COCl or (R'CO)₂O, Lewis acid (e.g., AlCl₃) | Introduction of an acyl group at C5 |

| Metalation followed by Electrophilic Quench | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-X, CO₂, etc.) | Introduction of various functional groups at C5 |

Synthesis and Utility of Analogues and Homologues

Preparation of Structurally Modified β-Keto Ester Precursors with Varied Thiophene (B33073) Substitutions

The synthesis of analogues of ethyl 3-hydroxy-3-(2-thienyl)propanoate invariably begins with the preparation of the corresponding β-keto ester precursors. The ability to introduce a variety of substituents at different positions on the thiophene ring is crucial for creating a library of structurally diverse compounds.

A versatile strategy for accessing substituted thienyl compounds involves the use of thienylboronic acids and their esters. A noncryogenic protocol has been developed for the synthesis of 2-substituted 3-thienylboronic acids and 3-substituted 2-thienylboronic acids. This method relies on halogen-magnesium exchange reactions of dibromo- or bromo-iodothiophenes, followed by quenching with electrophiles to introduce specific functional groups. The resulting substituted halothiophenes can then undergo palladium-catalyzed borylation to yield the desired thienylboronic acid derivatives. This approach allows for the regioselective introduction of various electrophiles, although strongly electron-withdrawing groups can decrease the stability of the final products.

Once the desired substituted thiophene is obtained, it can be converted into the target β-keto ester through several established methods. One common approach is the Claisen condensation reaction between a substituted 2-acetylthiophene (B1664040) and a dialkyl carbonate, such as diethyl carbonate, in the presence of a strong base like sodium ethoxide or sodium hydride. Alternatively, the substituted thienyl group can be introduced via the acylation of an enolate of an ethyl ester, such as the magnesium enolate of ethyl malonate.

The table below summarizes a protocol for generating substituted thienylboronic esters, which are key precursors for the β-keto esters.

| Starting Material | Key Reaction Step | Intermediate | Final Product Type |

|---|---|---|---|

| 2,3-Dibromothiophene | Halogen-magnesium exchange at C2, followed by electrophilic quench (E-X) | 2-E-3-bromothiophene | 2-Substituted-3-thienylboronic ester |

| 2-Bromo-3-iodothiophene | Halogen-magnesium exchange at C3, followed by electrophilic quench (E-X) | 2-Bromo-3-E-thiophene | 3-Substituted-2-thienylboronic ester |

Asymmetric Syntheses of Thienyl-Containing Propanoates with Altered Alkyl Chain Lengths or Substitutions

The creation of homologues with different alkyl chain lengths or substitutions on the propanoate backbone is achieved through the asymmetric reduction of appropriately modified β-keto ester precursors. These precursors can be synthesized using standard organic methodologies, such as the acylation of malonic esters followed by decarboxylation, to generate β-keto esters with extended or branched alkyl chains (e.g., ethyl 5-(2-thienyl)-3-oxopentanoate or ethyl 2-methyl-3-oxo-3-(2-thienyl)propanoate).

The critical step in the synthesis is the enantioselective reduction of the ketone functionality. Both chemical and biocatalytic methods have proven highly effective for this transformation.

Catalytic Asymmetric Hydrogenation (AH): Transition metal catalysts, particularly those based on ruthenium and iridium complexed with chiral ligands, are widely used for the asymmetric hydrogenation of β-keto esters. Chiral BINAP-Ru(II) complexes, for instance, have demonstrated high efficiency and enantioselectivity in the reduction of a wide array of β-keto esters, achieving enantiomeric excesses (ee) often exceeding 99%. nih.gov These reactions are typically performed under hydrogen pressure in solvents like methanol (B129727) or ethanol (B145695). The versatility of these catalysts suggests their applicability to thienyl-containing substrates with modified side chains.

Biocatalytic Reduction: Enzymatic methods offer a green and highly selective alternative. Short-chain dehydrogenases/reductases (SDRs) are particularly effective. For example, the reductase ChKRED12 from Chryseobacterium sp. has been used for the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate to its (S)-hydroxy counterpart with over 99% ee. bates.edukoreascience.krnih.gov This enzyme and others like it show activity towards a range of substrates with a 3-oxoacyl structure, indicating their potential for reducing homologated thienyl-containing β-keto esters. nih.gov These bioreductions are often conducted in aqueous buffer systems, sometimes coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase) to improve efficiency. bates.edunih.gov

The following table highlights the effectiveness of various catalytic systems in the asymmetric reduction of β-keto esters, underscoring their potential for synthesizing a broad range of chiral thienyl-containing propanoate analogues.

| Catalyst System | Substrate Class | Typical Enantiomeric Excess (ee) | Catalyst Type |

|---|---|---|---|

| Ru-BINAP complexes | Aryl and Alkyl β-Keto Esters | >98% | Chemical |

| Ir/f-diaphos complexes | β-Aryl β-Keto Esters | 90-99% | Chemical |

| Reductase ChKRED12 | Ethyl 3-oxo-3-(2-thienyl) propanoate | >99% | Biocatalytic |

| Saccharomyces cerevisiae reductases | Ethyl 4-chloro-3-oxobutanoate | >99% | Biocatalytic |

Chemoenzymatic and Chemical Syntheses of Structurally Related Chiral β-Hydroxy Aryl Esters (e.g., Phenyl, Naphthyl, Ferrocenyl Analogues)

Replacing the thiophene ring with other aryl or organometallic moieties like phenyl, naphthyl, or ferrocenyl groups yields structurally related chiral β-hydroxy esters with potentially different electronic and steric properties.

Phenyl Analogues: The synthesis of enantiomerically pure ethyl 3-hydroxy-3-phenylpropanoate is well-established.

Chemoenzymatic Methods: Lipases are commonly used for the kinetic resolution of the racemic β-hydroxy ester through transesterification. google.com For instance, lipase (B570770) B from Candida antarctica can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically pure alcohol and the acylated product. mdpi.com Alternatively, direct asymmetric reduction of ethyl benzoylacetate using yeast-based reductases or isolated enzymes can produce the (S)- or (R)-enantiomer with high selectivity. google.com

Chemical Methods: Non-enzymatic kinetic resolution using planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative catalysts can provide access to a range of aromatic β-hydroxy esters, including the phenyl analogue, with excellent selectivity (up to s = 107) and enantiomeric excess (up to 99% ee). nih.gov Asymmetric hydrogenation of ethyl benzoylacetate with catalysts like chiral Ru-BINAP systems also provides the product in high yield and ee.

Naphthyl Analogues: The synthesis of chiral β-hydroxy naphthyl esters follows similar principles. The precursor, ethyl 3-oxo-3-(naphthalenyl)propanoate, can be synthesized via the Claisen condensation of the corresponding acetylnaphthalene. Asymmetric reduction of this β-keto ester is the key step to introduce chirality. Catalytic asymmetric hydrogenation using chiral ruthenium or iridium complexes is an effective method. For example, the hydrogenation of ethyl 3-(1-naphthyl)-3-oxopropanoate using a Ru(II) catalyst with a chiral phosphine (B1218219) ligand can yield the corresponding β-hydroxy ester with high enantioselectivity.

Ferrocenyl Analogues: Ferrocenyl analogues represent a unique class of organometallic β-hydroxy esters. Their synthesis has been achieved with high efficiency through the asymmetric hydrogenation of β-ferrocenyl-β-keto esters.

Chemical Synthesis: Highly efficient iridium-catalyzed asymmetric hydrogenation of β-keto esters has been developed using chiral ferrocenyl P,N,N-ligands. bates.edu These reactions proceed under mild conditions to afford the corresponding β-hydroxy ferrocenyl esters with good to excellent enantioselectivities (up to 95% ee). bates.edu The synthesis of the chiral ligands themselves is a critical aspect, often starting from enantiopure ferrocene (B1249389) derivatives to create ligands with planar chirality. bates.edu Enantiomerically pure β-hydroxyalkyl ferrocenyl sulfides have also been synthesized from mercaptoferrocene and amino alcohol derivatives. mdpi.com

The table below summarizes representative synthetic routes to these aryl analogues.

| Aryl Group | Synthetic Method | Key Reagent/Catalyst | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Phenyl | Enzymatic Kinetic Resolution | Lipase B from Candida antarctica | >98% |

| Phenyl | Asymmetric Hydrogenation | Ru-BINAP | >98% |

| Phenyl | Chemical Kinetic Resolution | Planar-chiral DMAP catalyst | up to 99% |

| Naphthyl | Asymmetric Hydrogenation | Chiral Ru(II) complexes | High |

| Ferrocenyl | Asymmetric Hydrogenation | Ir-complex with chiral ferrocenyl P,N,N-ligand | up to 95% |

Broader Applications in Advanced Organic Synthesis Research

Role as a Versatile Chiral Building Block in the Construction of Diverse Complex Chiral Scaffolds

The enantiomerically pure forms of ethyl 3-hydroxy-3-(2-thienyl)propanoate serve as valuable chiral pool starting materials for the synthesis of more complex chiral structures. The inherent chirality of the molecule can be transferred to new stereogenic centers, allowing for the stereocontrolled synthesis of target molecules.

One of the key transformations of β-hydroxy esters is their conversion to other important classes of chiral compounds. For instance, the hydroxyl group can be derivatized or replaced to introduce new functionalities with high stereochemical fidelity. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or reacted with various nucleophiles to form amides or other ester derivatives.

While the direct application of this compound in the synthesis of a wide variety of distinct chiral scaffolds is an area of ongoing research, the known reactivity of analogous β-hydroxy esters suggests a broad potential. For example, the cyclization of β-hydroxy esters or their derivatives can lead to the formation of chiral lactones, which are common motifs in natural products. Furthermore, the 1,3-relationship between the hydroxyl and ester groups is a key feature for the synthesis of chiral 1,3-diols and amino alcohols, which are important components of many biologically active compounds.

The thiophene (B33073) ring itself adds another dimension to the versatility of this building block. Thiophene and its derivatives are known to exhibit a wide range of biological activities and are present in numerous pharmaceuticals. The presence of the thiophene moiety in the chiral backbone allows for the synthesis of novel thiophene-containing chiral ligands, catalysts, and bioactive molecules.

Potential Chiral Scaffolds Derivable from this compound

| Scaffold Type | Key Transformation | Potential Applications |

|---|---|---|

| Chiral 1,3-Diols | Reduction of the ester group | Asymmetric synthesis, ligands for metal catalysts |

| Chiral β-Amino Alcohols | Conversion of the hydroxyl group to an amino group | Pharmaceutical intermediates, chiral auxiliaries |

| Chiral Lactones | Intramolecular cyclization | Natural product synthesis, flavor and fragrance compounds |

| Thienyl-containing Chiral Ligands | Functionalization of the thiophene ring and/or modification of the side chain | Asymmetric catalysis |

Strategies for Integration into Multi-Step Synthetic Sequences of Biologically Active Molecules (beyond specific pharmaceutical intermediates)

The integration of this compound into the multi-step synthesis of biologically active molecules, beyond its direct use in duloxetine (B1670986) synthesis, is a testament to its versatility. Its stereodefined structure allows for the introduction of chirality early in a synthetic sequence, which is often a more efficient strategy than late-stage resolutions or asymmetric transformations.

The primary route to enantiomerically pure ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate is through the asymmetric reduction of its corresponding ketoester, ethyl 3-oxo-3-(2-thienyl)propanoate. Biocatalysis, employing ketoreductases, has proven to be a highly effective method for this transformation, often affording the desired (S)-enantiomer with excellent enantiomeric excess (>99% ee). This enzymatic approach provides a green and efficient entry point to this valuable chiral building block.

Once obtained, the chiral β-hydroxy ester can be elaborated into more complex structures. For example, the hydroxyl group can be protected, and the ester can be converted into other functional groups to allow for subsequent carbon-carbon bond-forming reactions. The thiophene ring can also be a handle for cross-coupling reactions to build molecular complexity.

While specific examples of the total synthesis of other named, biologically active molecules using this compound as a starting material are not extensively documented in publicly available literature, the synthetic strategies employed for analogous β-hydroxy esters provide a clear roadmap for its potential applications. These strategies often involve the sequential modification of the hydroxyl and ester functionalities to construct the carbon skeleton of the target molecule in a stereocontrolled manner.

Key Synthetic Intermediates and Their Precursors

| Precursor Compound | Target Intermediate | Key Reaction | Enantioselectivity (ee) |

|---|---|---|---|

| Ethyl 3-oxo-3-(2-thienyl)propanoate | Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate | Asymmetric Bioreduction (Ketoreductase) | >99% |

The future of advanced organic synthesis will likely see the expanded use of versatile chiral building blocks like this compound. Further research into its derivatization and application in the synthesis of a broader range of complex and biologically active molecules will undoubtedly unlock its full potential as a valuable tool for medicinal and materials chemists.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems (Enzymatic, Organocatalytic, Metal-Catalyzed) for Enhanced Efficiency, Sustainability, and Selectivity

The synthesis of enantiomerically pure Ethyl 3-Hydroxy-3-(2-thienyl)propanoate is a key area of research, as the biological activity of its derivatives is often stereospecific. The development of novel catalytic systems is crucial for achieving high efficiency, sustainability, and selectivity.

Enzymatic Catalysis:

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. Lipases, in particular, have been successfully employed for the kinetic resolution of racemic this compound. For instance, the enzyme Candida antarctica lipase (B570770) B (CALB) has shown considerable promise in the O-acylation of the racemic mixture, allowing for the separation of the two enantiomers. The efficiency of such enzymatic resolutions is highly dependent on the choice of acyl donor and the reaction solvent.

Interactive Table: Enzymatic Resolution of Racemic this compound

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (eeP, %) | Enantiomeric Excess of Substrate (eeS, %) |

| CALB | Vinyl Acetate (B1210297) | Diisopropyl ether | 48 | 95 | 91 |

| CALB | Vinyl Acetate | Toluene | 50 | 93 | 93 |

| CALB | Isopropenyl Acetate | Diisopropyl ether | 45 | 96 | 82 |

| PPL | Vinyl Acetate | Diisopropyl ether | 30 | 75 | 32 |

Note: Data is illustrative and based on typical results for lipase-catalyzed resolutions of similar β-hydroxy esters.

Future research in this area is directed towards the discovery and engineering of novel enzymes with enhanced activity, stability, and selectivity for the synthesis of this compound. The use of immobilized enzymes for continuous flow processes is also a promising avenue for improving the scalability and cost-effectiveness of this biocatalytic approach.

Organocatalysis and Metal-Catalysis:

While enzymatic methods are well-documented for this class of compounds, the development of organocatalytic and metal-catalyzed asymmetric syntheses of this compound remains an active area of investigation. Asymmetric aldol (B89426) reactions, utilizing chiral organocatalysts such as proline and its derivatives, or chiral metal complexes of elements like zinc, copper, and titanium, could provide direct routes to the enantiopure compound from readily available starting materials like 2-thiophenecarboxaldehyde and ethyl acetate. The challenge lies in designing catalysts that can effectively control the stereochemistry of the reaction to favor the formation of the desired enantiomer with high yield and enantiomeric excess. Future work will likely focus on the development of novel, highly efficient, and selective catalysts for these transformations.

Application of Advanced Computational Tools and Artificial Intelligence in Rational Catalyst Design and Synthetic Route Planning

The integration of computational tools and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. In the context of this compound, these advanced technologies can significantly accelerate the discovery and optimization of synthetic routes and catalysts.

Rational Catalyst Design:

Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be employed to model the interactions between a catalyst and the substrates involved in the synthesis of this compound. This allows for a deeper understanding of the reaction mechanism and the factors that govern stereoselectivity. For instance, in silico screening of virtual libraries of chiral ligands for metal catalysts or mutations in an enzyme's active site can help identify promising candidates for experimental validation, thereby reducing the time and resources required for catalyst development.

Synthetic Route Planning:

Integration of Green Chemistry Principles in the Production of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. The production of this compound is no exception, with several strategies being explored to enhance its sustainability.

Key Green Chemistry Principles and Their Application:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions such as asymmetric aldol additions that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by highly active catalysts. |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis. |

| Catalysis | Preferring catalytic reactions (enzymatic, organocatalytic, metal-catalyzed) over stoichiometric reagents to reduce waste. |

Biocatalytic routes, as discussed earlier, are inherently green as they operate in aqueous media under mild conditions. Furthermore, the development of solvent-free reaction conditions or the use of recyclable catalytic systems are active areas of research aimed at making the synthesis of this compound more environmentally friendly.

Exploration of New Synthetic Utilities and Expanding the Scope of Derivatization Reactions

This compound is a versatile intermediate that can be transformed into a wide range of other molecules. The exploration of its synthetic utility is a key area of ongoing research.

Derivatization Reactions:

The hydroxyl and ester functionalities of this compound serve as handles for a variety of chemical transformations.

Oxidation of the secondary alcohol to the corresponding β-keto ester, Ethyl 3-oxo-3-(2-thienyl)propanoate, provides a key intermediate for the synthesis of various heterocyclic compounds.

Reduction of the ester group can yield the corresponding diol, which can be a precursor for polyesters or other polymers.

Ester hydrolysis followed by amide coupling can lead to a variety of β-hydroxy amides, which may exhibit interesting biological activities.

Substitution of the hydroxyl group, after conversion to a suitable leaving group, allows for the introduction of other functional groups, such as azides or amines, which are valuable for the synthesis of novel pharmaceutical candidates.

Potential Applications:

The thiophene (B33073) moiety is a common feature in many pharmaceuticals due to its ability to mimic a phenyl ring and engage in various biological interactions. Derivatives of this compound are being investigated for their potential as:

Anticoagulants

Anti-inflammatory agents

Anticancer agents

Inhibitors of various enzymes

The continued exploration of new derivatization reactions will undoubtedly expand the scope of molecules that can be accessed from this valuable building block, leading to the discovery of new compounds with important applications in medicine and materials science.

Q & A

Q. What are the primary synthetic routes for Ethyl 3-Hydroxy-3-(2-thienyl)propanoate, and how do reaction conditions influence product yield?

this compound (HEES) is typically synthesized via stereoselective bioreduction of its ketone precursor, Ethyl 3-Oxo-3-(2-thienyl)propanoate (KEES). A common method involves short-chain dehydrogenases (e.g., ChKRED12 or Exiguobacterium-derived enzymes) under NADPH-dependent conditions. Reaction optimization includes pH (6.0–8.0) and temperature (30–40°C), with glucose dehydrogenase (GDH) coupling for cofactor regeneration, achieving >99% enantiomeric excess (ee) and yields up to 100 g/L in 12 hours .

Q. Which analytical techniques are critical for characterizing HEES and its intermediates?

Key methods include:

- Chromatography : Silica gel column chromatography for intermediate purification (e.g., Ethyl 3-chloro-3-(2-thienyl)acrylate) .

- Spectroscopy : NMR (¹H/¹³C) for structural elucidation and chiral HPLC for ee determination .

- Kinetic Analysis : Michaelis-Menten parameters (Km, kcat) to evaluate enzyme efficiency (e.g., ChKRED12 with KEES: Km = 0.5 mM, kcat = 15.2 s⁻¹) .

Q. What are the common chemical transformations of HEES, and how do substituents affect reactivity?

HEES undergoes:

- Oxidation : Converts the hydroxyl group to a carbonyl, yielding KEES using oxidizing agents like KMnO₄ .

- Ester Hydrolysis : Acid/base-mediated cleavage to produce 3-hydroxy-3-(2-thienyl)propanoic acid, a precursor for drug intermediates (e.g., Duloxetine) . Substituents on the thienyl ring or ester group alter steric/electronic effects, impacting reaction rates and selectivity .

Advanced Research Questions

Q. How can enzymatic stereoselectivity be optimized for large-scale HEES production?

Strategies include:

- Enzyme Engineering : Directed evolution of dehydrogenases (e.g., ChKRED12) to enhance thermostability and substrate tolerance .

- Cofactor Recycling : Coupling with GDH for NADPH regeneration, reducing process costs .

- Reactor Design : Fed-batch systems to mitigate substrate inhibition and maintain enzyme activity over extended runs .

Q. What experimental approaches resolve contradictions in enantiomeric excess (ee) data across analytical methods?

Discrepancies arise from:

- Chiral Stationary Phase Variability : Cross-validate HPLC results using polarimetry or NMR with chiral shift reagents .

- Sample Purity : Ensure intermediates (e.g., KEES) are free from racemizing impurities by pre-purification via recrystallization .

- Kinetic vs. Thermodynamic Control : Monitor reaction time to distinguish between enzyme-driven selectivity (early timepoints) vs. equilibrium effects .

Q. How do solvent systems and pH influence the stability of HEES during storage and reactions?

- Aqueous Buffers : HEES is stable at pH 6.0–7.5; acidic conditions (<5.0) promote ester hydrolysis, while alkaline conditions (>8.0) risk racemization .

- Organic Solvents : Use polar aprotic solvents (e.g., THF, acetonitrile) for reactions involving nucleophiles (e.g., thiols), but avoid prolonged storage due to potential degradation .

Q. What are the challenges in scaling up HEES synthesis from lab to pilot plant?

Key hurdles include:

- Enzyme Cost : Replace purified enzymes with whole-cell biocatalysts (e.g., E. coli expressing ChKRED12) .

- Byproduct Management : Optimize workup steps (e.g., liquid-liquid extraction) to remove residual NADP⁺ and chloride byproducts .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control chlorinated derivatives to <1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.